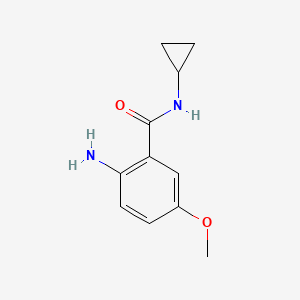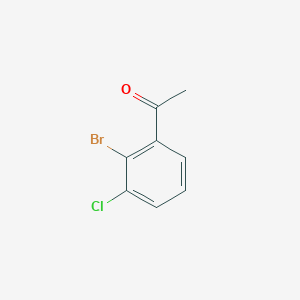
1-(2-Bromo-3-chlorophenyl)ethanone
Vue d'ensemble
Description
“1-(2-Bromo-3-chlorophenyl)ethanone” is a chemical compound with the molecular formula C8H6BrClO . It is also known as 2-Bromo-3’-chloroacetophenone . It is used as a substrate in the preparation of symmetrical 1,4-diketones .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a bromine atom and a chlorine atom attached to the phenyl group of ethanone . The InChI code for this compound is 1S/C8H6BrClO/c1-5(11)6-3-2-4-7(10)8(6)9/h2-4H,1H3 .
Physical And Chemical Properties Analysis
“this compound” is a solid or semi-solid or lump or liquid at room temperature . It has a molecular weight of 233.49 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results .
Applications De Recherche Scientifique
Enantiomeric Synthesis
A study developed a 7-step synthesis procedure for enantiomerically pure diarylethanes starting from similar compounds, demonstrating the importance of such compounds in producing optically pure enantiomers, which are crucial for pharmaceutical applications (Zhang et al., 2014).
Computational Study on Nucleophilic Substitution
Another research focused on the computational investigation of reactions between imidazole and various 2-bromo-1-arylethanones. The study employed Density Functional Theory (DFT) calculations to understand the mechanisms and outcomes of these reactions, which are significant for designing synthetic pathways and understanding reaction kinetics (Erdogan & Erdoğan, 2019).
Synthesis and Identification Studies
Research into the synthesis and identification of related compounds, such as 2-amino-1-(4-bromo-2, 5-dimethoxyphenyl)ethan-1-one, provides insights into the methodologies for confirming the identity of complex organic compounds through analytical techniques. This is critical for the development of new materials and drugs (Power et al., 2015).
Biotransformation and Enantioselective Synthesis
Biotransformation studies reveal how microbial cells can be used for the asymmetric reduction of chlorophenyl ethanones to produce key pharmaceutical intermediates with high enantiomeric excess, showcasing the potential of biocatalysis in creating chiral compounds for drug development (Ni et al., 2012).
Enzymatic Process Development
Research on enzymatic processes for preparing chiral intermediates for drug synthesis, such as Ticagrelor, demonstrates the efficiency and green aspects of biocatalysis in pharmaceutical manufacturing. This includes high substrate concentration transformations with excellent conversion and enantiomeric excess, indicating the importance of such compounds in the synthesis of medically relevant molecules (Guo et al., 2017).
Mécanisme D'action
Safety and Hazards
“1-(2-Bromo-3-chlorophenyl)ethanone” is classified under the GHS07 hazard class . It has the signal word “Warning” and the hazard statements H302, H315, and H319 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation . The precautionary statements P261, P302+P352, and P305+P351+P338 advise avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and rinsing cautiously with water for several minutes in case of contact with eyes .
Propriétés
IUPAC Name |
1-(2-bromo-3-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c1-5(11)6-3-2-4-7(10)8(6)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCOVPPONJFFDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601298494 | |
| Record name | 1-(2-Bromo-3-chlorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601298494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
161957-60-4 | |
| Record name | 1-(2-Bromo-3-chlorophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161957-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Bromo-3-chlorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601298494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-(4-Aminophenoxy)phenyl]methanol](/img/structure/B1523817.png)
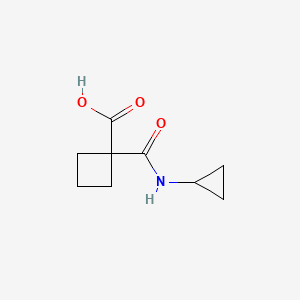
![6-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride](/img/structure/B1523819.png)
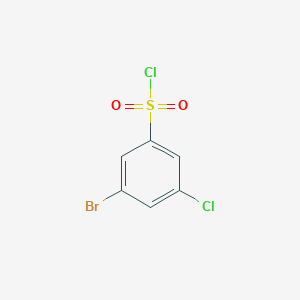
![4-bromo-1H-imidazo[4,5-c]pyridine](/img/structure/B1523821.png)

![Methyl 3-[2-(trimethylsilyl)ethynyl]pyridine-2-carboxylate](/img/structure/B1523827.png)

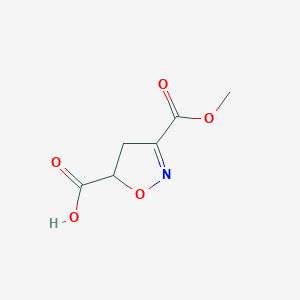
![3-{2,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid](/img/structure/B1523830.png)


